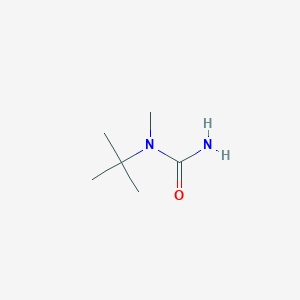

N-tert-Butyl-N-methylurea

Description

Structure

3D Structure

Properties

CAS No. |

216142-80-2 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-tert-butyl-1-methylurea |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9) |

InChI Key |

RTSUXCDLIDGDAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butyl N Methylurea and Analogues

Classical and Contemporary Approaches for N-Substituted Urea (B33335) Formation

The formation of the urea functional group (R₂N-C(O)-NR₂) typically involves the creation of a C-N bond through the reaction of an amine nucleophile with an electrophilic carbonyl source. The specific strategies employed depend on factors such as reactant availability, desired substitution pattern, and reaction scale.

These methods are the most direct and widely utilized for urea synthesis. They rely on the nucleophilic character of an amine nitrogen attacking a carbonyl carbon atom that has been activated as an isocyanate, carbamoyl (B1232498) chloride, or a related species.

The condensation of an amine with an isocyanate is arguably the most efficient and high-yielding method for preparing unsymmetrical ureas. The reaction is typically rapid, often exothermic, and proceeds without the need for a catalyst. For the synthesis of N-tert-Butyl-N-methylurea, two primary pathways are viable:

Route A: Reaction of tert-Butyl isocyanate with methylamine (B109427).

Route B: Reaction of Methyl isocyanate with N-methyl-tert-butylamine.

In practice, Route A is frequently preferred due to the commercial availability and handling characteristics of the reactants. The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isocyanate group, forming a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the final stable urea product.

Research findings demonstrate the robustness of this method. For instance, a typical laboratory preparation involves dissolving tert-Butyl isocyanate in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A solution of methylamine (often as a solution in THF or water) is then added dropwise at a controlled temperature, typically between 0 °C and room temperature. The reaction is usually complete upon addition, and the product, this compound, can be isolated in high purity and yields often exceeding 95% after solvent evaporation or precipitation.

Table 1: Comparison of Isocyanate Condensation Routes for this compound Synthesis

Click on a row to see more details.

| Route | Amine Reactant | Isocyanate Reactant | Typical Solvent | General Yield | Key Consideration |

|---|---|---|---|---|---|

| A | Methylamine | tert-Butyl isocyanate | THF, DCM | >95% | Highly efficient; utilizes readily available primary amine and isocyanate. |

| B | N-methyl-tert-butylamine | Methyl isocyanate | THF, Diethyl ether | >90% | Effective, but requires the synthesis or purchase of the secondary amine, which may be less common. |

This classical approach, a modification of the Wöhler urea synthesis, provides a pathway to ureas when the corresponding isocyanate is unstable, inaccessible, or hazardous. The method involves the reaction of an amine salt (e.g., an amine hydrochloride) with an alkali metal isocyanate, such as potassium isocyanate (KOCN), in an aqueous solution.

For the synthesis of this compound, the starting material would be N-methyl-tert-butylamine hydrochloride. In solution, the KOCN salt generates isocyanic acid (HNCO) upon protonation by the ammonium (B1175870) salt. The free N-methyl-tert-butylamine, present in equilibrium, then acts as the nucleophile, attacking the in situ-generated isocyanic acid to form the target urea.

The general procedure involves dissolving N-methyl-tert-butylamine hydrochloride and a slight molar excess of potassium isocyanate in water. The mixture is gently heated (e.g., to 50–70 °C) for several hours to drive the reaction to completion. Upon cooling, the less water-soluble this compound often precipitates and can be collected by filtration. While generally providing moderate to good yields, this method is sometimes limited by competing side reactions, such as the hydrolysis of isocyanic acid.

Phosgene (B1210022) (COCl₂) and its safer, solid equivalents serve as powerful carbonylating agents for urea synthesis. This strategy typically proceeds in a stepwise manner within a single pot. First, one amine reacts with the phosgene equivalent to form a reactive intermediate (e.g., a carbamoyl chloride or an activated carbamate). This intermediate is then treated with a second, different amine to form the unsymmetrical urea.

To synthesize this compound, one could react tert-butylamine (B42293) with phosgene to generate tert-butylcarbamoyl chloride, which is then subsequently reacted with methylamine. Due to the extreme toxicity of gaseous phosgene, solid equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI) are now standard in laboratory settings.

Using Triphosgene: Triphosgene acts as a source of phosgene in situ. The reaction is typically run at low temperatures in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl produced.

Using Carbonyldiimidazole (CDI): CDI is a particularly mild and safe reagent. The reaction of an amine with CDI forms a highly reactive N-acylimidazole intermediate. For this compound, one would first react N-methyl-tert-butylamine with CDI in a solvent like THF. The resulting activated intermediate is not isolated but is directly treated with ammonia (B1221849) (or another primary amine if making a more complex analogue) to yield the urea. The byproduct, imidazole, is water-soluble and easily removed during workup.

Table 2: Comparison of Phosgene and Equivalents for Urea Synthesis

| Reagent | Chemical Formula | Physical State | Key Advantage | Key Disadvantage |

| Phosgene | COCl₂ | Gas | Highly reactive, inexpensive | Extremely toxic, requires specialized handling |

| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Safer to handle and store than phosgene | More expensive, still releases phosgene in situ |

| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Crystalline Solid | Very safe, mild reaction conditions, clean byproducts | Highest cost, sensitive to moisture |

An alternative synthetic paradigm involves generating the crucial isocyanate intermediate in situ from a different functional group via a molecular rearrangement. The newly formed isocyanate is then immediately "trapped" by an amine present in the reaction mixture to afford the desired urea.

These three named reactions provide distinct pathways to an isocyanate from an acyl azide (B81097), a primary amide, or a hydroxamic acid derivative, respectively.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (R-CON₃). The azide rearranges with the loss of dinitrogen gas (N₂) to form an isocyanate (R-N=C=O). To synthesize this compound, one could start with pivaloyl azide ((CH₃)₃C-CON₃). Heating this azide in an inert solvent like toluene (B28343) would generate tert-butyl isocyanate, which can be trapped by adding methylamine to the reaction mixture.

Hofmann Rearrangement: This rearrangement converts a primary amide (R-CONH₂) to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. The reaction is carried out with bromine or chlorine in the presence of a strong base like sodium hydroxide. For example, treating pivalamide (B147659) ((CH₃)₃C-CONH₂) with Br₂/NaOH would generate tert-butyl isocyanate in situ. If this reaction is performed in the presence of methylamine instead of being fully hydrolyzed to tert-butylamine, the intermediate can be intercepted to form this compound.

Lossen Rearrangement: The Lossen rearrangement is similar but starts from a derivative of a hydroxamic acid (R-CONHOH), typically an O-acyl or O-sulfonyl derivative. Treatment with a base induces rearrangement to the isocyanate. For instance, an O-acylated pivalohydroxamic acid, upon treatment with base, would yield tert-butyl isocyanate, which could then be captured by methylamine.

These rearrangement methods are powerful tools, especially when the required carboxylic acid, amide, or hydroxamic acid precursor is more accessible than the corresponding isocyanate.

Table 3: Overview of Rearrangement Reactions for Isocyanate Generation

| Rearrangement | Starting Functional Group | Key Reagents | Intermediate | Application for Target Synthesis |

| Curtius | Acyl Azide (R-CON₃) | Heat or UV light | Acyl Nitrene → Isocyanate | Pivaloyl azide → tert-Butyl isocyanate; trapped with methylamine. |

| Hofmann | Primary Amide (R-CONH₂) | Br₂ or Cl₂, NaOH | N-Bromoamide → Isocyanate | Pivalamide → tert-Butyl isocyanate; trapped with methylamine. |

| Lossen | O-Acyl Hydroxamic Acid | Base | N-Acyloxyamide anion → Isocyanate | O-Acyl pivalohydroxamic acid → tert-Butyl isocyanate; trapped with methylamine. |

Metal-Catalyzed Carbonylation of Amines

A prominent and greener alternative to traditional methods that use phosgene is the metal-catalyzed oxidative carbonylation of amines. oup.comresearchgate.net This method ideally involves the reaction of two different amines with carbon monoxide (CO) to form the desired unsymmetrical urea with minimal waste. oup.com Transition metals like palladium, rhodium, cobalt, and tungsten have been effectively used as catalysts in these reactions. researchgate.netcmu.edu

One of the main challenges in this approach is achieving high selectivity for the unsymmetrical product, as the formation of symmetrical ureas is a common side reaction. oup.com To address this, innovative strategies have been developed. For instance, a bimetallic system using both cobalt and copper catalysts has been shown to achieve excellent selectivity. In this system, the cobalt catalyst selectively activates primary amines, while the copper catalyst preferentially oxidizes secondary amines, leading to the exclusive formation of the unsymmetrical urea. oup.com

Another approach involves using tungsten hexacarbonyl (W(CO)6) as a catalyst with iodine as an oxidant. This system has been successful in synthesizing N,N'-disubstituted ureas from various aliphatic primary amines with good to excellent yields. cmu.edu

Iron catalysts have also been explored for the dehydrogenative coupling of methanol (B129727) and primary amines to produce ureas, offering an alternative pathway that avoids the use of high-pressure CO. rsc.org While this method shows promise, it can require high catalyst loadings and may produce side products. rsc.org

Table 1: Examples of Metal-Catalyzed Urea Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Co/Cu bimetallic | Primary and secondary amines, CO | Unsymmetrical ureas | High selectivity for cross-coupling. oup.com |

| W(CO)6 / I2 | Primary amines, CO | N,N'-disubstituted ureas | Good to excellent yields for aliphatic amines. cmu.edu |

| Pd(OAc)2 / AgOAc | Azoles, alkenes | 5-alkenylated azoles | Oxidative olefination via C-H activation. mdpi.com |

| Iron-based | Methanol, primary amines | Symmetric and unsymmetric ureas | Dehydrogenative coupling, avoids CO. rsc.org |

Transamidation Approaches for Urea Functionalization

Transamidation of urea with amines presents a direct and atom-economical method for synthesizing substituted ureas. nih.govrsc.org This approach involves heating urea with an amine, which can lead to the formation of a new C-N bond and the release of ammonia. nih.gov While this method can be attractive due to the low cost and low toxicity of urea, it often requires a catalyst and/or high temperatures to proceed efficiently. rsc.orgrsc.org

Recent studies have focused on developing milder conditions for transamidation. For example, near-complete conversion of amines to ureido compounds has been achieved within 10 hours at 90°C in aqueous media. nih.govresearchgate.net The reaction mechanism is thought to proceed through the in-situ generation of a reactive isocyanic acid intermediate. nih.gov The presence of water can facilitate proton transfer and increase reaction rates. nih.gov

Magnetic nanoparticles, such as Fe(OH)3@Fe3O4, have been investigated as recyclable catalysts for the transamidation of urea and thiourea (B124793) with amines, yielding moderate to good product yields. rsc.org

Direct Alkylation and Arylation Strategies for Urea Derivatives

The direct alkylation or arylation of urea is a conceptually straightforward approach to synthesizing substituted ureas. However, this method can be challenging due to the need for harsh reaction conditions and the potential for competing side reactions, such as O-alkylation and dialkylation. rsc.orgrsc.org

Palladium-catalyzed reactions have shown promise for the direct arylation of urea derivatives. For example, the ortho-arylation of aryl ureas with aryl iodides has been achieved in water without the need for a ligand or surfactant, providing high yields of the desired products. researchgate.net

Another strategy involves the directed lithiation of urea derivatives. By using a directing group, it is possible to achieve regioselective lithiation and subsequent reaction with an electrophile to introduce an alkyl or aryl group at a specific position. researchgate.net For instance, N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea can be doubly lithiated and then reacted with various electrophiles to yield substituted products. researchgate.net

Specific Synthetic Routes for this compound and Structurally Similar Motifs

Amination of Isocyanates Involving tert-Butyl and Methyl Amines (Conceptual)

A common and highly effective method for the synthesis of unsymmetrical ureas like this compound is the reaction of an isocyanate with an amine. organic-chemistry.org In a conceptual synthesis of this compound, one could react methyl isocyanate with tert-butylamine or, conversely, tert-butyl isocyanate with methylamine.

The reaction of isocyanates with amines is typically a facile and high-yielding process. rsc.org For example, the synthesis of N-methyl-N',N'-diphenylurea has been achieved by heating diphenylamine (B1679370) with methyl isocyanate in toluene. prepchem.com Similarly, a wide variety of N-substituted ureas have been synthesized in good to excellent yields through the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents. rsc.org

A key advantage of this method is the ability to control the substitution pattern of the resulting urea by carefully selecting the isocyanate and amine starting materials. The Curtius rearrangement of an acyl azide can be used to generate the isocyanate in situ, which is then trapped by an amine to form the urea derivative. organic-chemistry.org

Pathways from tert-Butyl Urea and Related Precursors

The synthesis of this compound can also be envisioned starting from tert-butyl urea. One potential pathway would involve the direct methylation of tert-butyl urea. However, as previously mentioned, direct alkylation of ureas can be challenging and may lead to a mixture of products.

A more controlled approach would be to utilize tert-butyl urea as a precursor for other reactive intermediates. For example, tert-butyl urea can be synthesized by reacting urea with methyl tert-butyl ether (MTBE) in the presence of concentrated sulfuric acid. google.com Another method involves the reaction of finely powdered urea with tert-butyl alcohol in the presence of concentrated sulfuric acid. orgsyn.org The resulting tert-butyl urea can then be hydrolyzed to produce tert-butylamine, which can subsequently be used in reactions with a methyl-containing isocyanate or a similar reagent to form the target molecule. google.comgoogle.com

Green Chemistry Principles in Urea Synthesis: Methodological Advancements

The principles of green chemistry are increasingly influencing the development of new synthetic methods for ureas. semanticscholar.orgpcc.eu These principles aim to reduce waste, use less hazardous chemicals, improve energy efficiency, and utilize renewable feedstocks. pcc.eu

In the context of urea synthesis, a major focus has been on replacing toxic reagents like phosgene. oup.comrsc.org Metal-catalyzed carbonylation of amines using carbon monoxide is a prime example of a greener alternative, as it has high atom economy. oup.comcmu.eduacs.org The development of electrocatalytic methods for urea synthesis from carbon dioxide and nitrogen-containing compounds under mild conditions is another promising green approach. rsc.org

The use of water as a solvent is another key aspect of green chemistry. rsc.org The synthesis of N-substituted ureas via the reaction of amines with potassium isocyanate in water is a notable example of a more environmentally friendly process. rsc.orgrsc.org

Furthermore, the use of catalysts, especially recyclable ones like magnetic nanoparticles, aligns with green chemistry principles by reducing the amount of waste generated. rsc.orgpcc.eu The direct synthesis of ureas from alcohols and urea, catalyzed by indium triflate, also represents an eco-friendly approach. organic-chemistry.org

Molecular Structure and Conformational Analysis of N Tert Butyl N Methylurea

Conformational Preferences and Isomerism

The conformational behavior of N-tert-Butyl-N-methylurea is largely defined by the restricted rotation around its carbon-nitrogen (C-N) bonds. This restriction is a consequence of the delocalization of nitrogen lone-pair electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bonds. nih.gov This electronic effect results in a relatively planar urea (B33335) core and gives rise to distinct isomeric forms.

For N,N'-disubstituted ureas, isomerism is typically described in terms of the relationship between the substituents on the two nitrogen atoms relative to the C=O bond. The two main conformations are trans,trans and cis,trans. nih.gov In the context of this compound, a trisubstituted urea, the nomenclature can be adapted to describe the orientation of the substituents relative to the carbonyl group and each other.

Due to the partial double bond character of the C-N amide bonds, rotation is restricted, leading to planar or near-planar arrangements that can be classified as cis or trans (also referred to as Z/E). wikipedia.org The terms syn and anti are also used to describe the relative orientation of groups around a single bond that has a barrier to rotation. For ureas, the focus is typically on the conformation around the C-N bonds.

Cis Isomerism : The substituents on a nitrogen atom and the carbonyl oxygen are on the same side of the C-N bond.

Trans Isomerism : The substituents on a nitrogen atom and the carbonyl oxygen are on opposite sides of the C-N bond.

In solution and in the solid state, N,N'-disubstituted ureas predominantly adopt a trans,trans conformation. However, the introduction of additional substituents, such as the N-methylation in this compound, can significantly alter this preference. nih.gov For instance, the sequential N-methylation of N,N'-diphenylurea has been shown to shift the conformational preference from trans,trans to cis,cis. nih.gov Given the steric bulk of the tert-butyl group, it is expected to exert a strong influence on the preferred isomeric state of this compound to minimize steric hindrance.

The conformation of this compound is a balance between electronic effects that favor planarity and steric effects that can disrupt it.

Electronic Effects: The resonance between the nitrogen lone pairs and the carbonyl π-system (O=C-N) is a primary factor stabilizing a planar conformation of the urea core. This delocalization increases the electron density on the oxygen atom and gives the C-N bonds partial double-bond character. nih.gov

Steric Influences: The presence of a bulky tert-butyl group introduces significant steric hindrance. nih.gov This steric strain can counteract the electronic preference for planarity. To alleviate the repulsion between the bulky alkyl group and other parts of the molecule, distortions from a perfectly planar geometry are likely. nih.gov Specifically, a steric clash between the tert-butyl or methyl group and the carbonyl oxygen or the other nitrogen substituent can lead to twisting around the C-N bonds. Studies on cyclic ureas have shown that bulky substituents like isopropyl and tert-butyl groups can significantly alter the resulting intermolecular hydrogen-bonding motifs, which is a direct consequence of their steric influence on the molecule's conformation. nih.gov

The interplay between these effects determines the final geometry. While the urea moiety tends towards planarity to maximize resonance stabilization, the steric demands of the tert-butyl group may force a non-planar arrangement, potentially involving a twist of the amide groups by up to 30° from the plane. nih.gov

The energy required to rotate around the bonds in this compound varies significantly depending on the bond type.

Rotation about C-N Bonds: The rotation around the C-N bonds is a high-energy process due to their partial double-bond character. This rotation is effectively the mechanism for interconversion between cis and trans isomers. Quantum mechanical calculations and experimental data for similar substituted ureas place the energetic barrier for this isomerization in the range of 15 to 19 kcal/mol. nih.gov This high barrier means that conformational isomers are stable and can be distinguished on the NMR timescale at room temperature. The barrier originates from the need to break the π-type overlap between the nitrogen lone pair and the carbonyl group during rotation. rsc.org

Rotation about N-C(sp³) Bonds: In contrast, the rotation around the single bonds connecting the nitrogen atoms to the methyl and tert-butyl groups (N-C(sp³) bonds) is a much lower energy process. These rotational barriers are typical for single bonds and are generally in the range of 2-5 kcal/mol. This allows for rapid rotation of the methyl and tert-butyl groups at room temperature.

The following table summarizes the typical rotational energy barriers in substituted ureas.

| Bond Type | Character | Typical Rotational Barrier (kcal/mol) | Consequence |

| Carbonyl-Nitrogen (C-N) | Partial Double Bond | 15 - 19 nih.gov | Slow interconversion; stable cis/trans isomers |

| Nitrogen-Alkyl (N-Csp³) | Single Bond | 2 - 5 | Fast rotation at room temperature |

Intra- and Intermolecular Noncovalent Interactions

The N-H proton and the carbonyl oxygen of this compound are key sites for forming noncovalent interactions, which are fundamental to its solid-state structure and behavior in solution.

The urea functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form strong and directional hydrogen bonds. mdpi.comresearchgate.net In this compound, there is one N-H group available to act as a hydrogen bond donor, while the carbonyl oxygen can act as a potent acceptor.

In the solid state, N,N'-disubstituted ureas often form one-dimensional hydrogen-bonded chains or tapes. nih.gov However, as a trisubstituted urea, this compound has a different hydrogen bonding potential. mdpi.comresearchgate.netnih.gov With only one N-H donor, the extensive tape-like structures are less likely. Instead, the formation of hydrogen-bonded dimers is a common motif. In such a dimer, the N-H group of one molecule would donate a hydrogen bond to the carbonyl oxygen of a second molecule, and vice-versa, creating a cyclic structure.

The strength and geometry of these hydrogen bonds are influenced by the steric hindrance imposed by the tert-butyl group, which can affect how closely molecules can approach each other and may lead to less linear, and therefore weaker, hydrogen bonds. nih.gov

Van der Waals Forces: The nonpolar methyl and, particularly, the large tert-butyl group contribute significantly to the molecule's bulk and surface area. These groups engage in van der Waals interactions, which are crucial for molecular packing in the solid state.

C-H···O Interactions: Weak hydrogen bonds involving carbon as the donor atom (C-H···O) are also possible. nih.gov The methyl and tert-butyl groups contain numerous C-H bonds that could potentially act as weak donors to the carbonyl oxygen of a neighboring molecule. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. Research on other urea-functionalized heterocycles has identified such secondary C-H···O interactions as significant factors in stabilizing certain molecular arrangements. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of N-tert-Butyl-N-methylurea by mapping the chemical environments of its hydrogen and carbon nuclei.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the unique nuclei within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative atoms like oxygen and nitrogen causing a downfield shift (to higher ppm values).

In the ¹H NMR spectrum, three primary signals are expected: a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the N-methyl group, and a broader signal for the two protons of the -NH₂ group. The protons on the NH₂ group may exchange with trace amounts of water or other protic species in the solvent, often resulting in a broad signal that does not exhibit coupling.

The ¹³C NMR spectrum displays four distinct resonances corresponding to the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the N-methyl carbon. The carbonyl carbon is the most deshielded and appears furthest downfield due to the strong electron-withdrawing effect of the double-bonded oxygen atom. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for analogous functional groups.

| Group | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ | 9 | 1.2 - 1.5 | Singlet |

| -N-CH₃ | 3 | 2.6 - 2.9 | Singlet |

| -NH₂ | 2 | 4.5 - 5.5 (variable) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for analogous functional groups. libretexts.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 155 - 165 |

| -C (CH₃)₃ | 50 - 60 |

| -C(C H₃)₃ | 25 - 35 |

| -N-C H₃ | 30 - 40 |

While this compound is an achiral molecule, NMR spectroscopy is a powerful technique for studying dynamic processes such as restricted rotation around the C-N bonds. Due to the partial double-bond character of the amide C-N bond, rotation can be slow on the NMR timescale, particularly at low temperatures.

Variable-temperature (VT) NMR studies can be employed to investigate this phenomenon. At room temperature, if rotation is fast, single, time-averaged signals are observed for the tert-butyl and methyl groups. However, upon cooling, the rotation may slow sufficiently to allow for the observation of distinct signals for different conformational isomers, or a significant broadening of the existing signals as the molecule approaches its coalescence point. mdpi.comnih.gov The energy barrier for this rotational process can be calculated from the coalescence temperature and the frequency difference between the exchanging signals.

To unambiguously assign all signals and confirm the molecular structure, advanced 2D NMR experiments are utilized.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the ¹H signal of the tert-butyl protons to the corresponding ¹³C signal and the N-methyl protons to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). For this compound, an HMBC spectrum would show correlations from the tert-butyl protons to the quaternary carbon and from the N-methyl protons to the carbonyl carbon, confirming the connectivity of the molecular backbone.

SelNOE (Selective Nuclear Overhauser Effect): While less critical for this simple structure, SelNOE or 2D NOESY experiments could provide information about the through-space proximity of different proton groups, helping to confirm the preferred solution-state conformation. For instance, irradiation of the N-methyl protons might show an NOE enhancement to the NH₂ protons, depending on the rotational conformation around the C-N bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct information about the functional groups present and their bonding environment.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretches. msu.edu In condensed phases, hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C-H Stretching: Absorptions from the C-H stretching vibrations of the tert-butyl and methyl groups are expected in the 3000-2850 cm⁻¹ range. libretexts.org

C=O Stretching (Amide I band): The carbonyl (C=O) group gives rise to a very strong and characteristic absorption, known as the Amide I band. For ureas, this band typically appears in the 1680-1630 cm⁻¹ region. missouri.edu Its precise position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): The in-plane bending vibration of the N-H bonds, coupled with C-N stretching, produces the Amide II band, which is typically found around 1650-1590 cm⁻¹. libretexts.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium-Strong |

| -CH₃, -C(CH₃)₃ | C-H Stretch | 3000 - 2850 | Strong |

| C=O | C=O Stretch (Amide I) | 1680 - 1630 | Very Strong |

| -NH₂ | N-H Bend (Amide II) | 1650 - 1590 | Medium-Strong |

| -C(CH₃)₃ | C-H Bend | 1470 - 1450 | Medium |

| -CH₃ | C-H Bend | 1370 - 1350 | Medium |

| C-N | C-N Stretch | 1400 - 1200 | Medium |

The vibrational spectrum is highly sensitive to the molecule's three-dimensional structure and intermolecular interactions. For this compound, the bulky tert-butyl group can sterically influence the preferred conformation around the C-N bonds. nih.gov This conformation, in turn, affects the vibrational coupling between different modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. In the case of this compound, electron ionization (EI) would be a common method for generating a mass spectrum. The molecular ion peak (M+) would confirm the compound's molecular weight.

The fragmentation of this compound is expected to be influenced by the presence of the tert-butyl group and the methylurea (B154334) moiety. The tert-butyl group is known to produce a very stable tertiary carbocation at m/z = 57 upon fragmentation. This fragment is often the base peak in the mass spectra of compounds containing a tert-butyl group. Another characteristic fragmentation pathway for ureas involves cleavage of the C-N bonds.

Based on the fragmentation of analogous compounds, the following table summarizes the expected major fragments for this compound:

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [C4H9]+ | tert-Butyl cation | 57 | Typically the base peak due to high stability. |

| [CH3NHCO]+ | Methylcarbamoyl cation | 58 | Resulting from cleavage of the N-tert-butyl bond. |

| [C5H12N2O]+• | Molecular Ion | 116 | Confirms the molecular weight of the compound. |

| [C4H10N]+ | N-tert-Butylaminiumylidene | 72 | From cleavage of the C-N bond of the urea (B33335) group. |

It is important to note that the relative intensities of these peaks would depend on the ionization energy and the specific conditions of the mass spectrometer. The analysis of the isotopic pattern of the molecular ion peak could further confirm the elemental composition of the molecule.

X-ray Diffraction Analysis for Solid-State Structural Determination

The crystal structure of N,N'-di-tert-butylurea reveals that the urea core is essentially planar, a common feature in urea derivatives due to the delocalization of the nitrogen lone pairs into the carbonyl group. researchgate.net In the solid state, urea derivatives are known to form extensive hydrogen bonding networks. For this compound, it is expected that the N-H protons will participate in hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of chains or more complex supramolecular architectures.

Based on the data from N,N'-di-tert-butylurea, the following crystallographic parameters can be anticipated for this compound:

| Parameter | Expected Value Range | Comment |

| Crystal System | Likely monoclinic or orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric or non-centrosymmetric | Dependent on the packing arrangement. |

| C=O Bond Length | ~1.25 Å | Typical for a urea carbonyl group. |

| C-N Bond Lengths | ~1.35 - 1.45 Å | Reflecting partial double bond character. |

| N-C-N Angle | ~115 - 120° | Consistent with sp2 hybridization of the central carbon. |

| N-H···O Hydrogen Bond Distance | ~2.9 - 3.1 Å | Indicative of strong intermolecular interactions. |

The bulky tert-butyl group will significantly influence the crystal packing, potentially leading to a less dense structure compared to smaller N-alkyl ureas. The specific arrangement of molecules will be a balance between the steric demands of the tert-butyl group and the directional nature of the hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophore is the urea functional group.

Urea and its simple alkyl derivatives are known to exhibit weak absorption bands in the ultraviolet region. These absorptions are typically attributed to n → π* transitions of the non-bonding electrons on the oxygen and nitrogen atoms to the antibonding π* orbital of the carbonyl group. These transitions are characteristically of low molar absorptivity (ε).

While a specific UV-Vis spectrum for this compound is not available in the searched literature, the electronic transitions for simple ureas have been studied computationally. These studies suggest that the n → π* transition for monoureas typically occurs in the range of 200-220 nm. The presence of alkyl substituents, such as the tert-butyl and methyl groups, is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted urea.

| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Description |

| n → π | 200 - 220 nm | Low | Excitation of a non-bonding electron from the oxygen or nitrogen to the π orbital of the carbonyl group. |

| σ → σ* | < 200 nm | High | High-energy transition involving sigma bonds, typically outside the range of standard UV-Vis spectrophotometers. |

The solvent used for analysis can also influence the position of the absorption maximum. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift due to stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by modeling the electron density.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For N-tert-Butyl-N-methylurea, this process would involve starting with an initial guess of the molecular structure and iteratively adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

This process would identify the most stable conformer(s) of the molecule. The presence of rotatable bonds, such as the C-N bonds, suggests that this compound may exist in multiple conformations. A conformational analysis would explore the potential energy surface by systematically rotating these bonds. The calculations would yield the relative energies of different conformers, identifying the global minimum (the most stable conformation) and any local minima. The energy differences between these conformers, or conformational energetics, are crucial for understanding the molecule's flexibility and the population of different shapes at a given temperature.

Once the optimized geometry is found, vibrational frequency calculations are typically performed. This analysis serves two main purposes. First, it confirms that the optimized structure is a true energy minimum; a stable structure will have all real (positive) vibrational frequencies, whereas a transition state would have one imaginary frequency.

Second, these calculations predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond, bending of N-H bonds, or rocking of the methyl and tert-butyl groups. By comparing the theoretically predicted spectrum with an experimentally measured one, a detailed assignment of the spectral bands to specific molecular motions can be made. This correlation is a powerful tool for structural confirmation.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

A DFT calculation on this compound would determine the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comwikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. ajchem-a.comwikipedia.org Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Higher-Level Ab Initio Methods (e.g., MP2) for Refined Energetics and Geometries

While DFT is widely used, higher-level ab initio methods can provide more accurate results, albeit at a greater computational expense. Møller-Plesset perturbation theory of the second order (MP2) is one such method that explicitly includes electron correlation effects, which are approximated in most DFT functionals.

Applying the MP2 method to this compound would yield refined geometric parameters and more accurate relative energies between different conformers. These higher-accuracy calculations are often used as benchmarks to assess the performance of various DFT functionals for a specific class of molecules. For systems where subtle energetic differences are important, MP2 can provide a more reliable picture of the conformational landscape.

Topological Analysis of Electron Density and Intermolecular Interactions

The electron density, a fundamental quantity in DFT, can be further analyzed to understand chemical bonding and interactions.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method developed by Richard Bader that analyzes the topology of the electron density (ρ) to define atoms and chemical bonds. wikipedia.org The analysis locates critical points in the electron density where the gradient of the density is zero. A bond critical point (BCP) found between two nuclei is an indicator of a chemical bond.

For this compound, an AIM analysis would characterize the nature of its covalent bonds (e.g., C-N, C=O, C-C, N-H). The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and character. For instance, a high value of ρ suggests a strong covalent bond. The sign of the Laplacian can distinguish between shared-shell interactions (typical of covalent bonds, ∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ > 0). This analysis could also be used to identify and characterize potential intramolecular hydrogen bonds within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.commdpi.com It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface would show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): The most electron-rich area is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This region represents the site for electrophilic attack. researchgate.net

Positive Regions (Blue): The most electron-deficient region is located around the hydrogen atom attached to the nitrogen (N-H). This positive potential indicates the site for nucleophilic attack. researchgate.net

Neutral Regions (Green): The surfaces around the hydrocarbon portions of the tert-butyl and methyl groups would exhibit a near-zero or slightly positive potential, indicating their non-polar and less reactive nature.

The MEP analysis visually confirms the charge distribution within the molecule, highlighting the polarized nature of the urea (B33335) functional group which governs its chemical reactivity and intermolecular interactions.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in π-conjugated systems with electron-donating and electron-accepting groups, can exhibit nonlinear optical (NLO) properties. rasayanjournal.co.in Urea is a well-known reference material for NLO studies. researchgate.net The NLO response of a molecule is primarily determined by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov

Theoretical calculations for this compound would predict its NLO properties. The urea core contains electron-donating amine groups and an electron-accepting carbonyl group, providing a basis for NLO activity. The alkyl substituents (tert-butyl and methyl) are generally considered weak electron donors and may slightly influence the electronic properties compared to unsubstituted urea. Calculations would likely show that this compound possesses a non-zero hyperpolarizability. A comparison with urea, a standard NLO material, would help benchmark its potential as an NLO agent.

Table 2: Predicted Nonlinear Optical Properties of this compound Compared to Urea This table provides a theoretical comparison of calculated NLO parameters. Values are hypothetical and for illustrative purposes based on the influence of alkyl groups on the urea core.

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | ~3.8 D | ~3.5 x 10⁻²⁴ | ~3.0 x 10⁻³¹ |

| This compound | ~4.5 D | ~10.0 x 10⁻²⁴ | ~4.0 x 10⁻³¹ |

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior and Solvation

Ab initio molecular dynamics (AIMD) is a computational method that simulates the time-dependent behavior of a molecular system by calculating the forces acting on the atoms directly from electronic structure theory "on-the-fly". arxiv.org This approach avoids the need for pre-parameterized force fields and provides a highly accurate description of chemical processes, including bond formation/breaking and solvation dynamics. mdpi.com

An AIMD simulation of this compound in an aqueous solution would provide critical insights into its hydration and dynamic properties. The simulation would track the trajectories of all atoms over time, revealing the structure and stability of the solvation shell. Key findings from such a simulation would include:

Hydration Structure: Analysis of the radial distribution functions between the solute's functional groups (N-H and C=O) and solvent water molecules would quantify the number of water molecules in the first hydration shell and their average distances. rsc.org

Hydrogen Bonding Dynamics: The simulation would elucidate the dynamics of hydrogen bonds between the urea's N-H proton (donor) and C=O oxygen (acceptor) with surrounding water molecules. The lifetime and stability of these hydrogen bonds could be calculated, providing a measure of the solute's integration into the solvent's hydrogen bond network. mdpi.com

Conformational Dynamics: The simulation would also capture the rotational and vibrational motions of the molecule, including the rotation around the C-N bonds and the flexibility of the alkyl groups, providing a complete picture of its behavior in a realistic solution environment.

Mechanistic Insights into Reactions Involving N Tert Butyl N Methylurea and Analogues

Reaction Pathways of N-Substituted Urea (B33335) Formation and Interconversion

The synthesis of N-substituted ureas, including N-tert-Butyl-N-methylurea, can be achieved through several established mechanistic pathways. These methods often involve the generation of a reactive isocyanate intermediate, which is subsequently trapped by an amine.

One of the most traditional methods involves the use of phosgene (B1210022) (COCl₂) or its safer equivalents. nih.govwikipedia.org In this process, an amine reacts with phosgene to form an isocyanate or a carbamoyl (B1232498) chloride intermediate. wikipedia.org This intermediate then reacts with a second amine to yield the final urea product. For unsymmetrical ureas like this compound, this typically involves the reaction of an isocyanate with a different amine. nih.govwikipedia.org

Another significant pathway is the Hofmann rearrangement of primary amides. organic-chemistry.org This reaction uses an oxidizing agent, such as phenyliodine diacetate (PIDA), in the presence of an ammonia (B1221849) source to convert a primary amide into an isocyanate intermediate in situ. organic-chemistry.org The isocyanate is then captured by ammonia or an amine to furnish the N-substituted urea. organic-chemistry.org

Rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements are also employed to generate isocyanate intermediates from carboxylic acid derivatives, which then react with amines to form ureas. nih.gov Furthermore, the direct reaction of amines with urea or its derivatives, like potassium isocyanate, provides a straightforward route to N-substituted ureas. acs.orggoogle.com The reaction with urea itself often proceeds by displacing ammonia. wikipedia.org

These varied pathways offer flexibility in synthesizing a wide range of N-substituted ureas, with the choice of method depending on the desired substitution pattern and the available starting materials. The central theme connecting many of these pathways is the formation and subsequent reaction of an isocyanate intermediate.

Table 1: Key Synthetic Pathways to N-Substituted Ureas

| Reaction Pathway | Key Reagents/Precursors | Key Intermediate | General Reaction Scheme |

|---|---|---|---|

| Phosgenation | Primary/Secondary Amines, Phosgene (or equivalent) | Isocyanate or Carbamoyl Chloride | R₂NH + COCl₂ → R₂NC(O)Cl → R₂NC(O)NR'₂ |

| Isocyanate Addition | Isocyanate, Primary/Secondary Amine | - | RNCO + R'₂NH → R(H)NC(O)NR'₂ |

| Hofmann Rearrangement | Primary Amide, Oxidizing Agent (e.g., PIDA), Amine | Isocyanate | RCONH₂ → [RNCO] → RNHCONHR' |

| Direct Amination of Urea | Urea, Amine | - | (H₂N)₂CO + R₂NH → (R₂N)(H₂N)CO + NH₃ |

| Cyanate Addition | Alkali Metal Cyanate, Amine Salt | Isocyanic Acid | KNCO + [R₂NH₂]Cl → (R₂N)(H₂N)CO + KCl |

Role of Urea Derivatives as Key Intermediates in Organic Transformations

Urea derivatives are not only synthetic targets but also serve as versatile intermediates in the construction of more complex molecules, particularly nitrogen-containing heterocycles. Their ability to act as synthons is demonstrated in various multicomponent and cyclization reactions.

A prominent example is the use of N-substituted ureas in the Biginelli reaction. researchgate.netorganic-chemistry.org This one-pot cyclocondensation reaction involves an aldehyde, a β-ketoester, and a urea component to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org Specifically, N-tert-butylurea has been used as the urea component to synthesize N3-tert-butyl substituted DHPMs. researchgate.net The bulky tert-butyl group directs the regiochemistry of the product. researchgate.net The reaction mechanism involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the heterocyclic product. wikipedia.org

Furthermore, the urea moiety can act as a directing group in metallation reactions. For instance, N',N-disubstituted ureas can be lithiated at specific positions, creating a nucleophilic intermediate that can react with various electrophiles. This strategy allows for the selective functionalization of positions that would otherwise be unreactive, highlighting the role of the urea group in activating and guiding subsequent chemical transformations.

In other contexts, urea itself can serve as both a reagent and a solvent in a molten state for cascade reactions, leading to complex polycyclic aromatic systems. rsc.org This dual role showcases the utility of urea as a building block and reaction medium for constructing elaborate molecular architectures.

Table 2: Urea Derivatives as Intermediates in Synthesis

| Transformation | Urea Derivative Example | Role of Urea Derivative | Product Class |

|---|---|---|---|

| Biginelli Reaction | N-tert-Butylurea | Key building block in a one-pot cyclocondensation | N-Substituted Dihydropyrimidinones (DHPMs) |

| Directed Metallation | N',N-Dimethyl-N'-(phenylalkyl)urea | Directing group for lithiation, creating a nucleophilic intermediate | Substituted Aromatic Ureas |

| Cascade Cyclization | Urea (molten) | Reagent and solvent | Dibenzoquinolinones |

| Precursor Synthesis | Monomethylurea | Intermediate in the synthesis of other compounds | Theobromine |

Exploration of Radical-Mediated Processes and Their Characterization

While ionic pathways dominate many reactions involving ureas, radical-mediated processes offer alternative and powerful routes for their transformation. The electron-rich carbonyl group of a urea derivative, typically resistant to reduction, can be engaged in single-electron transfer (SET) processes to generate radical anion intermediates. manchester.ac.uknih.govmanchester.ac.uk

Research has demonstrated that reducing agents like samarium(II) iodide (SmI₂), activated with a proton source, can induce the formation of ketyl-type radical anions from urea carbonyls. manchester.ac.uk These highly reactive intermediates can participate in subsequent carbon-carbon bond-forming reactions. A key application of this process is in radical cyclizations, where a tethered radical acceptor (like an alkene or alkyne) traps the initially formed radical anion, leading to the formation of complex nitrogen-containing heterocycles and spirocyclic aminals. manchester.ac.uknih.gov The chemoselectivity of these cyclizations can often be controlled by the choice of the proton source used in the reaction. nih.govmanchester.ac.uk

Beyond the generation of radical anions at the carbonyl group, nitrogen-centered radicals (NCRs) can also be generated from urea analogues. acs.orgmdpi.com NCRs are typically formed through the homolytic cleavage of a weak N-X bond (where X can be another nitrogen, a halogen, or oxygen), often initiated by UV light (photolysis) or by a redox-active catalyst. nih.govunimi.it For example, the photolysis of N-alkyl-N-nitrosoureas can lead to the formation of amidyl radicals through the homolysis of the N-N bond. researchgate.net These amidyl radicals are versatile intermediates that can undergo intramolecular hydrogen atom transfer (HAT) from an unactivated C-H bond or add to unsaturated systems. unimi.itresearchgate.net The characterization of these transient radical species often relies on indirect methods or computational studies, though techniques like electron paramagnetic resonance (EPR) spectroscopy can sometimes be used to directly observe and characterize stable radical intermediates. rsc.org

Table 3: Radical Processes Involving Urea Analogues

| Radical Generation Method | Precursor Type | Radical Species Generated | Subsequent Transformation |

|---|---|---|---|

| Single-Electron Transfer (SET) | Urea derivative with a tethered π-system | Urea radical anion (ketyl-type) | Intramolecular radical cyclization |

| Photolysis | N-Alkyl-N-nitrosourea | Amidyl radical (R-CO-N(•)-R') | Intramolecular Hydrogen Atom Transfer (HAT) |

| Redox Catalysis (e.g., Copper) | Unsaturated urea derivatives | Nitrogen-centered radical | Intramolecular cyclization (diamination of alkenes) |

| Electrochemical Reduction | Azidonucleosides (Urea analogues) | Nitrogen-centered radical | Loss of N₂, H-atom abstraction |

Applications and Advanced Research Directions of N Tert Butyl N Methylurea Derivatives in Catalysis and Chemical Systems

Urea (B33335) Derivatives as Catalysts and Organocatalysts

The urea moiety is a powerful functional group in the design of catalysts, particularly in the field of organocatalysis. Its ability to form strong hydrogen bonds allows it to activate and orient substrates, facilitating a wide range of chemical reactions.

Leveraging the Urea Functionality in Catalytic Systems

The functionality of urea derivatives has been successfully leveraged in various catalytic applications. For instance, N,N'-diarylureas have demonstrated high efficiency as catalysts in sulfonium (B1226848) ylide-mediated aldehyde epoxidation reactions. nih.gov This catalytic activity stems from the ability of the urea group to act as a hydrogen bond donor, activating the aldehyde substrate. The versatility of these processes is highlighted by their compatibility with subsequent rearrangements, such as the Meinwald rearrangement catalyzed by Cu(II) ions, providing an efficient route for aldehyde homologation. nih.gov

In a different context, the catalytic hydrolysis of urea is a critical process in selective catalytic reduction (SCR) systems for NOx abatement in diesel engines. researchgate.netrsc.org While this typically involves the decomposition of urea to ammonia (B1221849), the efficiency of this process can be significantly enhanced by catalysts. researchgate.netyoutube.com Metal oxides like TiO2 and ZrO2 have been identified as effective catalysts for urea hydrolysis, with zirconia showing particularly high activity. rsc.orghep.com.cn The catalytic process facilitates the breakdown of urea into ammonia (NH3) and isocyanic acid (HNCO), with the subsequent hydrolysis of HNCO being a key step. rsc.org

Furthermore, the urea backbone is integral to the electrocatalytic urea oxidation reaction (UOR), which is explored for applications in energy production, such as in direct urea fuel cells and for cost-effective hydrogen production through urea electrolysis. exlibrisgroup.comrsc.org

Investigating the Role of N-H Groups in Catalytic Mechanisms

The N-H groups of the urea moiety are fundamental to its catalytic activity, primarily through their ability to form hydrogen bonds. This interaction is central to the mechanism of many urea-based organocatalysts. By acting as hydrogen-bond donors, the N-H groups can coordinate to Lewis basic sites on a substrate molecule. This coordination polarizes the substrate, increasing its reactivity.

For example, in the activation of α-nitrodiazoesters for N-H insertion reactions, a urea catalyst engages the substrate, facilitating the insertion into the N-H bonds of anilines. researchgate.net The dual N-H donors of the urea group can form a bidentate hydrogen-bonding interaction with the carbonyl and nitro groups of the substrate, stabilizing the transition state and lowering the activation energy of the reaction. Chiral bis(thio)urea derivatives have also been shown to be highly efficient catalysts, where their stronger H-bonding capability leads to increased enantioselectivity in reactions like the vinylogous addition of silyl (B83357) ketene (B1206846) acetals to aldehydes. mdpi.com

Impact of Basicity on Catalyst Function and Substrate Activation

The basicity of the urea derivative and the reaction medium can significantly influence catalytic performance. In base-catalyzed urea hydrolysis, the rate of reaction is dependent on the concentration of the base. acs.org Similarly, in certain N-to-C aryl migrations catalyzed by N-heterocyclic carbenes, the basicity of the base used has a pronounced effect on the reaction yield. Stronger bases like cesium carbonate (Cs2CO3) and rubidium carbonate (Rb2CO3) have been shown to provide remarkably higher yields compared to weaker bases. acs.org This indicates that the deprotonation step, facilitated by the base, is crucial for the catalytic cycle. The inherent basicity of the urea itself, while weak, can also play a role in certain catalytic cycles, although it is more commonly exploited for its hydrogen-bonding capabilities.

Directing Group Capabilities in C-H Functionalization Strategies

The use of directing groups has become a cornerstone strategy in transition metal-catalyzed C-H functionalization, enabling the selective reaction of specific C-H bonds in complex molecules. rsc.orgresearchgate.net A directing group is a functional group within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a particular C-H bond and thereby facilitating its cleavage and subsequent functionalization. nih.gov

While a wide array of functional groups, including amides and ketones, have been successfully employed as directing groups, the application of urea moieties in this context is an emerging area of interest. nih.govrsc.org The fundamental principle relies on the Lewis basic carbonyl oxygen or nitrogen atoms of the urea coordinating to a metal center. This coordination would form a metallacyclic intermediate, bringing the catalyst into proximity with an ortho C-H bond on an adjacent aromatic ring or an aliphatic C-H bond, depending on the substrate's structure. For a derivative like N-tert-Butyl-N-methylurea, its potential as a directing group would depend on the specific substrate and reaction conditions, representing a promising avenue for future research in the development of novel C-H functionalization methodologies. researchgate.netrsc.org

Influence on Solvation Dynamics and Water Interactions

The interaction of this compound with water is of fundamental importance for understanding its behavior in biological and chemical systems. The thermodynamics of its solvation reveal key insights into the molecular interactions that govern its solubility and influence on the structure of the surrounding water.

Thermodynamics of Solvation in Aqueous Media: Enthalpy and Heat Capacity Contributions

The process of dissolving this compound and related N-alkylureas in water has been studied through isothermal calorimetry to determine the thermodynamic parameters of solvation. acs.orgresearchgate.net Key findings include the molar enthalpies of solution at infinite dilution (ΔsolH∞m) and the partial molar heat capacities at infinite dilution (C∞p,2) at 298.15 K.

Below is a table summarizing the thermodynamic properties of solvation for N-tert-butylurea in water at 298.15 K, compared to urea and N-methylurea.

| Compound | Molar Enthalpy of Solution at Infinite Dilution (ΔsolH∞m) / kJ·mol⁻¹ | Molar Enthalpy of Solvation at Infinite Dilution (ΔsolvH∞m) / kJ·mol⁻¹ | Partial Molar Heat Capacity at Infinite Dilution (C∞p,2) / J·K⁻¹·mol⁻¹ |

|---|---|---|---|

| Urea | 15.30 | -71.5 | 92.7 |

| N-Methylurea | 10.32 | -77.9 | 182.8 |

| N-tert-Butylurea | -4.01 | -100.2 | 426.6 |

Data sourced from the Journal of Chemical & Engineering Data. acs.orgresearchgate.net

The data clearly show a trend with increasing alkyl substitution. The enthalpy of solution becomes more exothermic (or less endothermic) from urea to N-tert-butylurea. acs.orgresearchgate.net Concurrently, the enthalpy of solvation becomes significantly more negative, and the partial molar heat capacity increases substantially, reflecting the increasing influence of the hydrophobic alkyl group on the surrounding water structure. acs.orgresearchgate.net These thermodynamic parameters are crucial for modeling the behavior of such compounds in aqueous solutions and for understanding their interactions within more complex chemical and biological systems.

Probing Hydration Shell Dynamics and Water Structuring

The interaction of solutes with water is fundamental to many chemical and biological processes. Alkylated ureas are known to modify the dynamics of water molecules in their immediate vicinity, referred to as the hydration shell. While direct studies on this compound are limited, research on analogous compounds like 1-methylurea (1-MU) provides significant insights into how its derivatives likely influence water structure.

Studies using ultrafast infrared spectroscopies on 1-MU have revealed that even a single methyl group can significantly alter the hydration dynamics compared to unsubstituted urea. aip.orgnih.gov Polarization-resolved infrared pump-probe experiments indicate that 1-MU slows down the rotational dynamics of up to three water molecules within its hydration shell. nih.gov This effect is attributed to the hydrophobic nature of the alkyl group. The temporal fluctuations of hydrogen-bond strengths are also slowed down by alkylureas. aip.orgresearchgate.net

From these findings, it can be inferred that this compound derivatives would have a more pronounced effect on water dynamics. The larger, more hydrophobic tert-butyl group would be expected to increase the number of water molecules with slowed rotational dynamics in the hydration shell. Molecular dynamics simulations on ternary solutions of urea, tert-butyl alcohol (TBA), and water have shown that urea can preferentially bind to TBA, displacing water from its first coordination shell. nih.gov This suggests that the urea backbone of this compound can engage in hydrogen bonding with the tert-butyl group of a neighboring molecule, influencing local water structure through a direct mechanism. nih.gov

The number of water molecules in the hydration shell whose dynamics are affected by a solute can be quantified as the hydration number (Nh). For urea, the hydration number is relatively small, but it increases with alkylation. aip.org This increase is disproportionate when moving from urea to methylurea (B154334), indicating that the introduction of hydrophobic groups and the reduction of hydrogen bonding sites significantly alter the hydration behavior. aip.org

Table 1: Comparison of Hydration Effects of Urea and its Alkylated Derivatives (Inferred)

| Compound | Key Structural Features | Expected Impact on Water Dynamics | Inferred Hydration Number (Nh) |

| Urea | Two -NH2 groups | Minimal perturbation | Low |

| 1-Methylurea | One -CH3 group | Slows rotation of ~3 water molecules | Moderate |

| This compound | One -CH3 group, One -C(CH3)3 group | Pronounced slowing of water rotation | High |

This ability to systematically perturb the local water environment makes derivatives of this compound valuable probes for studying the role of hydration water in processes like protein folding and molecular recognition. nih.gov

Involvement in Enzyme Mechanism Studies: Case of Urease and Urea Hydrolysis

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, a reaction of significant medical and agricultural importance. nih.gov Understanding the mechanism of urease is crucial for designing effective inhibitors to treat infections by ureolytic bacteria or to reduce nitrogen loss from urea-based fertilizers. nih.govusda.gov Structurally modified urea derivatives are essential tools for probing the active site and elucidating the catalytic mechanism of enzymes like urease.

While direct studies employing this compound as a probe for urease are not prominent in the literature, the principles of using substituted ureas in such studies are well-established. The binding and turnover of a substrate analog by an enzyme provide information about the steric and electronic requirements of the active site. The bulky tert-butyl group of this compound would likely act as a steric hindrance, preventing or slowing its entry into the urease active site. The degree of inhibition or the rate of slow hydrolysis could provide insights into the dimensions of the active site channel and the flexibility of the protein flap that governs access to the catalytic nickel ions. bohrium.com

A well-studied class of urease inhibitors are phosphoric triamides, such as N-(n-butyl)thiophosphoric triamide (NBPT). nih.govusda.gov NBPT itself is a pre-inhibitor that is hydrolyzed by urease to N-(n-butyl)phosphoric triamide (NBPTO), which then inhibits the enzyme. bohrium.com The study of such inhibitors reveals key aspects of the enzyme's catalytic machinery. By analogy, this compound could be used in comparative kinetic studies against urease from different sources (e.g., bacterial vs. plant) to identify species-specific differences in the active site architecture.

Table 2: Potential Applications of this compound in Urease Studies

| Research Question | Experimental Approach | Potential Information Gained |

| Active site dimensions | Kinetic inhibition assays | Steric tolerance of the active site entrance |

| Role of active site water | Competitive binding studies | Information on the displacement of water molecules |

| Mechanism of hydrolysis | Isotope labeling studies | Probing the nucleophilic attack and proton transfer steps |

By systematically varying the substituents on the urea core, researchers can map the structure-activity relationships for binding and catalysis. The unique steric and electronic profile of this compound makes it a potentially informative, albeit likely slow, substrate or a weak competitive inhibitor for urease.

Structural Scaffolds in Advanced Material Science

The predictable, stable, and well-defined secondary structures of foldamers—unnatural oligomers that mimic the folding of proteins—make them attractive for a range of applications in materials science and medicine. researchgate.net Oligoureas, in particular, are known to form stable helical structures.

N,N'-linked oligoureas typically fold into a 2.5-helix, which is stabilized by a network of intramolecular hydrogen bonds. semanticscholar.org The incorporation of monomers like this compound into an oligourea chain would introduce specific structural modifications.

Research on N-methylated oligoureas has shown that methylation at the N-terminus does not disrupt the helical folding. researchgate.net The urea group remains predominantly in the trans,trans conformation necessary for the helical structure. researchgate.netresearchgate.net However, N-methylation does make the backbone more flexible and can be used to modulate the strength of intermolecular hydrogen bonds. researchgate.net

The tert-butyl group, on the other hand, is known to exert a powerful steric influence on the conformation of adjacent bonds. In peptoids, a sterically hindered tert-butyl side chain can completely lock the amide bond into the cis conformation. acs.org While the urea backbone is different, the bulky nature of the tert-butyl group in an this compound monomer would be expected to have a significant impact on the local conformation of an oligourea chain. It could potentially be used to introduce specific kinks or turns, or to stabilize a particular folded state through favorable steric interactions. nih.gov The dynamicity of hindered urea bonds, induced by bulky N-substituents, can also be a feature, though this is often seen with even larger groups. rsc.org

Table 3: Predicted Influence of this compound Monomer on Oligourea Structure

| Feature | Influence of N-Methyl Group | Influence of N-tert-Butyl Group | Combined Effect |

| Backbone Conformation | Maintains helical propensity, increases flexibility | High potential for local conformational locking | May induce specific, stable turns or kinks |

| Hydrogen Bonding | Reduces number of H-bond donors | Steric shielding of nearby H-bonds | Modulates intermolecular interactions and packing |

| Solubility | Increases lipophilicity | Significantly increases lipophilicity | Enhances solubility in nonpolar solvents |

The strategic placement of this compound units within an oligourea sequence could therefore be a powerful tool for designing foldamers with complex, predictable tertiary structures.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered assemblies from smaller molecular components. Aromatic derivatives of this compound are potential building blocks for such systems.

In this context, the urea moiety would provide a reliable hydrogen-bonding site to direct the primary assembly of molecules. The tert-butyl group would serve two main purposes. Firstly, its bulkiness can be used to control the spatial arrangement of the molecules, preventing overly dense packing and creating specific cavities or channels within the supramolecular structure. nih.govresearchgate.net Secondly, it enhances the solubility of the building blocks in organic solvents, facilitating the processing and characterization of the assemblies.

If an aromatic group is introduced into the this compound derivative (for example, by replacing one of the alkyl groups with a phenyl or other aryl group), this aromatic ring can then participate in π-stacking interactions. These interactions would provide an additional cohesive force to stabilize the supramolecular structure. The interplay between the hydrogen bonding of the urea groups and the π-stacking of the aromatic rings, modulated by the steric influence of the tert-butyl group, would allow for the precise engineering of complex, multi-dimensional architectures. Theoretical studies on nitrogen-containing polycyclic aromatic hydrocarbons show that monomers in π-stacked dimers are held together in an off-centered arrangement. researchgate.net

The controlled removal of tert-butyl groups from molecules on a surface has been shown to be a method for precisely controlling the evolution of supramolecular self-assembly. nih.gov This suggests that derivatives of this compound could be used in surface science to create dynamic and tunable nanomaterials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-Butyl-N-methylurea, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or urea coupling. For example, reacting tert-butylamine with methyl isocyanate in anhydrous dichloromethane at 0–5°C under inert atmosphere yields the product. Higher temperatures (>25°C) may lead to byproducts like N,N'-dialkylureas due to over-alkylation. Researchers should optimize solvent polarity (e.g., THF vs. DCM) and stoichiometry (1:1.2 amine:isocyanate ratio) to maximize yield (>75%). Purity is confirmed via TLC (Rf ~0.5 in ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing This compound?

- Methodological Answer :

- 1H NMR : Look for tert-butyl singlet at δ 1.2–1.4 ppm and methylurea protons as a triplet near δ 2.8–3.1 ppm (J = 4–5 Hz).

- IR : Urea carbonyl stretching at ~1640–1680 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 158 (M+) with fragmentation patterns confirming tert-butyl loss (m/z 101).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

Cross-validation with elemental analysis (C: 53.1%, H: 9.5%, N: 17.7%) ensures structural integrity .

Q. How can researchers purify This compound to >98% purity, and what are common contaminants?

- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted tert-butylamine and methyl isocyanate. Recrystallization from ethanol yields needle-like crystals. Common contaminants include residual solvents (detected via GC headspace analysis) and dimeric urea byproducts (identified via high-resolution MS). Purity assessment requires a combination of melting point (mp 92–94°C) and DSC to confirm thermal stability .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the hydrolytic stability of This compound under acidic or basic conditions?

- Methodological Answer : The tert-butyl group imposes steric hindrance, slowing hydrolysis. To study this, conduct kinetic experiments in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC: under acidic conditions (pH 1), hydrolysis to tert-butylamine and methylamine occurs within 24 hours (t½ ~8 h), while basic conditions (pH 13) show slower degradation (t½ >48 h). Computational modeling (DFT) of transition states can quantify steric effects on activation energy .

Q. What mechanistic role does This compound play in carbamate formation reactions, and how can kinetic isotope effects (KIEs) elucidate its reactivity?

- Methodological Answer : The compound acts as a carbamoylating agent. To probe mechanisms, perform KIE studies using deuterated methyl groups. Compare reaction rates of N-tert-Butyl-N-CD3-urea vs. non-deuterated analogs in nucleophilic acyl substitution. A primary KIE (kH/kD >2) suggests rate-determining C–N bond cleavage. Complementary in-situ IR spectroscopy tracks carbonyl intermediate formation .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf, solubility) for This compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To address this:

- Solubility : Use saturated solutions with equilibration times >72 hours; quantify via gravimetric analysis.

- ΔHf : Compare DSC data (heating rate 5°C/min under N2) with computational values (Gaussian, B3LYP/6-31G*).

- Collaborative studies : Replicate experiments across labs using standardized protocols (e.g., IUPAC guidelines). Publish raw data in supplementary materials for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.